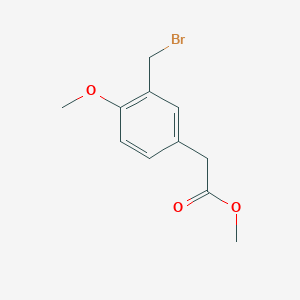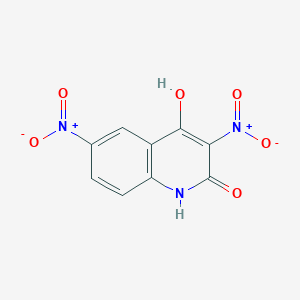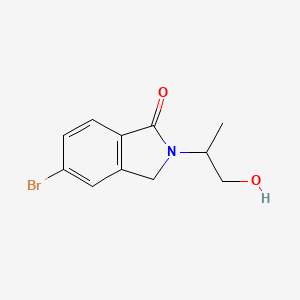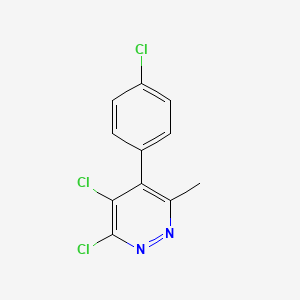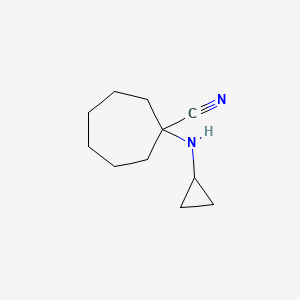![molecular formula C16H21NO B8273752 {6-[(diethylamino)methyl]naphthalen-2-yl}methanol CAS No. 1429441-33-7](/img/structure/B8273752.png)
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves the reaction of naphthalene derivatives with diethylamine under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other naphthalene-based compounds with altered chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol is unique due to its specific structure and functional groups. Similar compounds include:
2-Naphthalenemethanol: A related compound with similar naphthalene-based structure but different functional groups.
Naphthalene derivatives: Various naphthalene-based compounds with different substituents that exhibit distinct chemical and biological properties.
These similar compounds highlight the versatility and uniqueness of this compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
1429441-33-7 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
[6-(diethylaminomethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C16H21NO/c1-3-17(4-2)11-13-5-7-16-10-14(12-18)6-8-15(16)9-13/h5-10,18H,3-4,11-12H2,1-2H3 |
Clé InChI |
CGMRABWPVQLCQN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3-methoxy-1H-pyrazole](/img/structure/B8273671.png)
![12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8273676.png)
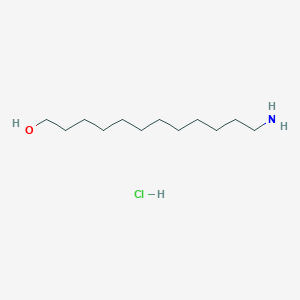
![2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one](/img/structure/B8273687.png)
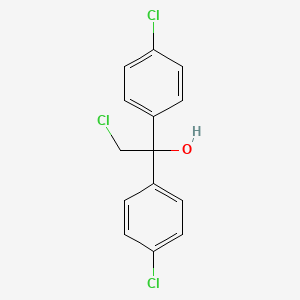
![2-(Chloromethyl)-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8273698.png)
![6-vinyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B8273705.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane hydrochloride](/img/structure/B8273717.png)
